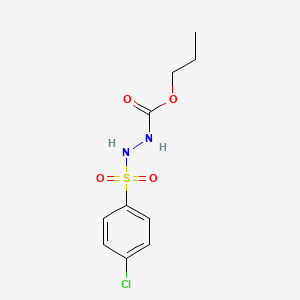![molecular formula C9H15ClO2 B14604365 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- CAS No. 61170-80-7](/img/structure/B14604365.png)
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is an organic compound with a complex structure It is a derivative of pentanone, featuring a chloromethyl group and a methyloxiranyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- typically involves multiple steps. One common method includes the reaction of 1-pentanone with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- exerts its effects involves interactions with various molecular targets. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. Additionally, the chloromethyl group can participate in substitution reactions, leading to the formation of new chemical entities that may have biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pentanone, 1-[3-(bromomethyl)-3-methyloxiranyl]-
- 1-Pentanone, 1-[3-(hydroxymethyl)-3-methyloxiranyl]-
- 1-Pentanone, 1-[3-(methoxymethyl)-3-methyloxiranyl]-
Uniqueness
1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propiedades
Número CAS |
61170-80-7 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-3-methyloxiran-2-yl]pentan-1-one |
InChI |
InChI=1S/C9H15ClO2/c1-3-4-5-7(11)8-9(2,6-10)12-8/h8H,3-6H2,1-2H3 |
Clave InChI |
QGOFMCCOKHWHLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1C(O1)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
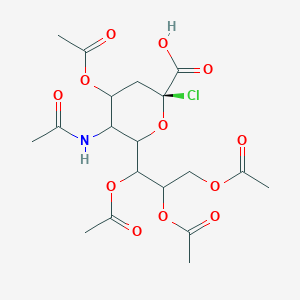
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)
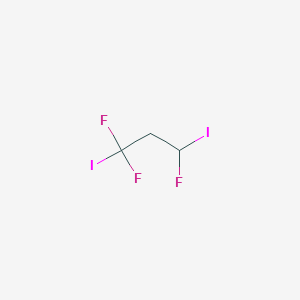

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

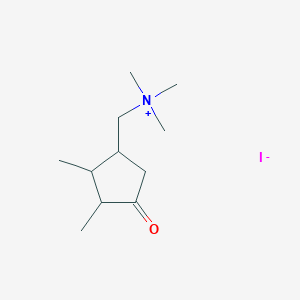
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
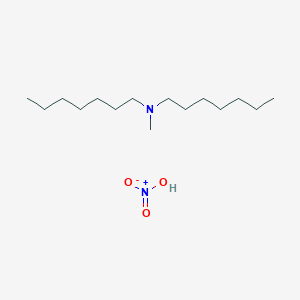
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)

